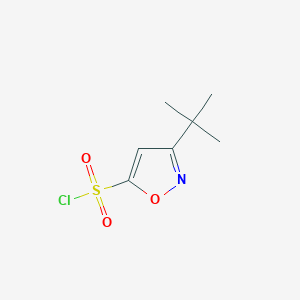

3-Tert-butyl-1,2-oxazole-5-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Tert-butyl-1,2-oxazole-5-sulfonyl chloride” is a heterocyclic organic compound. Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a five-membered ring containing one oxygen and one nitrogen atom . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years .

Synthesis Analysis

The synthesis of 2-alkynyl oxazoles, potentially including 3-Tert-butyl-1,2-oxazole-5-sulfonyl chloride, can be achieved via a Ce (OTf)3-catalyzed cascade reaction of alkynyl carboxylic acids with tert-butyl isocyanide. Most synthetic methods employ Cu ( I) or Ru ( II) as catalysts for (3 + 2) cycloaddition reaction .Molecular Structure Analysis

Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities .Aplicaciones Científicas De Investigación

Solid-Phase Synthesis Applications

Polymer-supported sulfonyl chlorides, akin to 3-Tert-butyl-1,2-oxazole-5-sulfonyl chloride, are utilized in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones, highlighting their role in the development of compounds with antibacterial activity. This approach underscores the compound's utility in facilitating the synthesis of heterocyclic compounds, which are crucial in drug development due to their biological relevance (Holte, Thijs, & Zwanenburg, 1998).

Radical-Mediated Synthesis

The tert-butyl hydroperoxide (TBHP)-mediated oxo-sulfonylation process employs sulfinic acid as a sulfonylating agent, enabling the synthesis of N-sulfonylated indazolones. This method demonstrates the versatility of sulfonyl chlorides in radical-mediated synthesis processes, leading to structurally diverse compounds with potential biological activities (Ghosh, Mondal, & Hajra, 2020).

Anticancer Activity Exploration

Sulfonyl chloride derivatives are explored for their biological importance, especially in medicinal chemistry. For instance, the synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole and its evaluation against various cancer cell lines exemplify the application of sulfonyl chloride derivatives in developing potential anticancer agents (Salinas-Torres et al., 2022).

Chemiluminescence and Photophysical Properties

Sulfonyl chlorides are also pivotal in the synthesis of compounds with unique photophysical properties. The preparation of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, and their subsequent study for base-induced chemiluminescence, showcases the role of these reagents in creating materials with potential applications in sensing and imaging (Watanabe et al., 2010).

Propiedades

IUPAC Name |

3-tert-butyl-1,2-oxazole-5-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO3S/c1-7(2,3)5-4-6(12-9-5)13(8,10)11/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNIPXMOYQTCSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

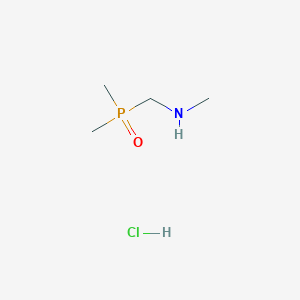

![2-[4-[[(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]oxymethyl]phenyl]acetic acid](/img/structure/B2526284.png)

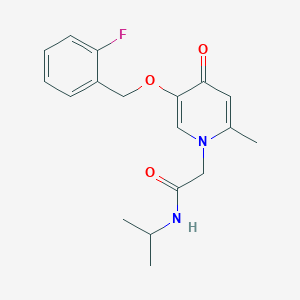

![3-(2-ethoxyethyl)-8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2526285.png)

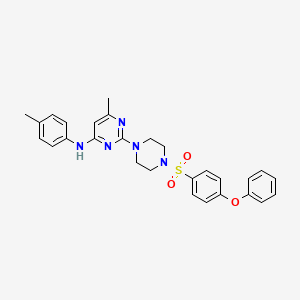

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2526286.png)

![1,3,8,8-tetramethyl-5-(3-methylthiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2526294.png)

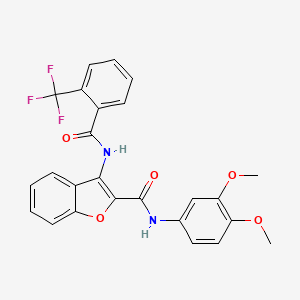

![[1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2526295.png)